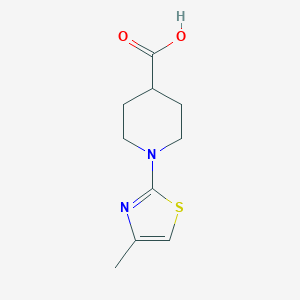

1-(4-メチル-1,3-チアゾール-2-イル)ピペリジン-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” is a heterocyclic compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .科学的研究の応用

除草活性

1-(4-メチル-1,3-チアゾール-2-イル)ピペリジン-4-カルボン酸を含む新規化合物の合成と評価により、中程度から良好な除草活性が明らかになりました。 特に、分子構造にフッ素含有フェニル基を導入すると、これらの化合物は除草剤として有望な効果を示します .

治療の可能性

イミダゾール含有化合物、特に1-(4-メチル-1,3-チアゾール-2-イル)ピペリジン-4-カルボン酸の誘導体は、治療の可能性について研究されています。 この化合物に関する特定の研究は限られていますが、イミダゾール系分子は、抗菌、抗炎症、抗腫瘍効果など、さまざまな生物学的活性を示すことがよくあります .

カスパーゼ-1の調節

カスパーゼ-1は、炎症反応と細胞死経路に関与する重要な酵素です。興味深いことに、1-(4-メチル-1,3-チアゾール-2-イル)ピペリジン-4-カルボン酸または関連する誘導体は、カスパーゼ-1の調節に役割を果たす可能性があります。 カスパーゼ-1の活性化は、パイロトーシス(細胞死の炎症性形態)に関与するタンパク質であるガスデルミン-D(GSDMD)の切断につながる可能性があります .

将来の方向性

Thiazole derivatives have been extensively studied for their diverse biological activities, and they continue to be a focus of research in medicinal chemistry . Future research could explore the synthesis, properties, and biological activities of “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” and related compounds.

作用機序

Target of Action

The compound “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole-containing compounds have been found to interact with a variety of biological targets, including enzymes, receptors, and DNA .

Biochemical Pathways

Without specific information on “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid”, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific targets .

Result of Action

The specific molecular and cellular effects of “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” would depend on its targets and mode of action. Thiazole derivatives have been associated with a range of effects, including antimicrobial, antifungal, antiviral, and antitumor activities .

生化学分析

Biochemical Properties

The thiazole ring in 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to interact with various enzymes, proteins, and other biomolecules. Specific interactions of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid with enzymes or proteins have not been reported in the literature.

Cellular Effects

Thiazole derivatives have been reported to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .

Molecular Mechanism

The thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interactions with biomolecules.

Metabolic Pathways

Thiazole derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple metabolic pathways .

特性

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-8(3-5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCNNHHMDCZCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2594499.png)

![Benzene, [(3-phenyl-2-propenyl)thio]-](/img/structure/B2594500.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2594501.png)

![3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2594502.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)

![N-(4-bromophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2594507.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2594508.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2594512.png)